molecular formula C17H18N2O4S B271033 1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide

1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide

Cat. No. B271033
M. Wt: 346.4 g/mol
InChI Key: KSTURSIMNVGBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit certain protein kinases. SU6656 was first synthesized in 2000 by a group of researchers led by Dr. Shigeki Moriguchi at Sugen Inc. in California, USA. Since then, SU6656 has been used in numerous studies to investigate the role of protein kinases in various biological processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide involves the selective inhibition of protein kinases by binding to the ATP-binding site of the kinase domain. This compound has been shown to be a potent inhibitor of Src kinase, with an IC50 value of around 20 nM. The inhibition of Src kinase by this compound leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. For example, the inhibition of Src kinase by this compound has been shown to lead to the suppression of angiogenesis, invasion, and metastasis in cancer cells. This compound has also been shown to induce apoptosis in leukemia cells by inhibiting the activity of Abl kinase. In addition, this compound has been shown to inhibit the activation of JAK/STAT signaling pathway, which is involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide is its high selectivity for certain protein kinases, which allows for the investigation of specific signaling pathways in biological processes. This compound also has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the use of 1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide in scientific research. One potential application is in the development of novel cancer therapies, as this compound has been shown to have anti-tumor effects in various cancer models. Another potential direction is in the investigation of the role of protein kinases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of more potent and selective protein kinase inhibitors, based on the structure of this compound, could lead to the discovery of novel signaling pathways and therapeutic targets.

Synthesis Methods

The synthesis of 1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, 5-bromoindoline, which is then reacted with 3-methoxyaniline to form the desired product, this compound. The overall yield of the synthesis is around 10%, and the purity of the final product can be further improved by recrystallization.

Scientific Research Applications

1-acetyl-N-(3-methoxyphenyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of protein kinases in various biological processes, such as cell proliferation, differentiation, and apoptosis. One of the main targets of this compound is Src kinase, which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit other protein kinases, such as FAK, JAK, and Abl, which are involved in various signaling pathways.

properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-acetyl-N-(3-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-12(20)19-9-8-13-10-16(6-7-17(13)19)24(21,22)18-14-4-3-5-15(11-14)23-2/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

KSTURSIMNVGBDO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC

solubility

3.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.